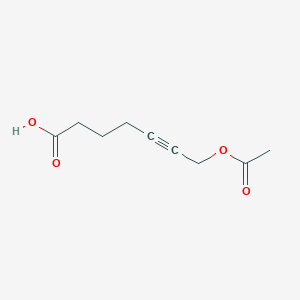

7-Acetoxy-hept-5-ynoic acid

描述

Strategic Importance of Alkyne-Containing Fatty Acids in Organic and Bioorganic Chemistry

Alkyne-containing fatty acids are of significant strategic importance in the realms of organic and bioorganic chemistry. The alkyne functional group, with its triple bond, offers a rich platform for a multitude of chemical transformations. numberanalytics.com Its versatility allows for participation in reactions such as additions, cycloadditions, and coupling reactions, which are fundamental to synthetic organic chemistry. sigmaaldrich.com

In bioorganic chemistry, the alkyne moiety serves as a powerful tool for bioconjugation, a process of linking molecules to study biological systems. numberanalytics.com The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized this field by providing a highly efficient and specific method for labeling biomolecules. sigmaaldrich.comnumberanalytics.com This bioorthogonality, the ability to react within a biological system without interfering with native processes, is a key advantage. numberanalytics.com Furthermore, some naturally occurring fatty acids and their derivatives contain alkyne functionalities and play roles in various biochemical pathways. numberanalytics.com The presence of an alkyne can significantly influence the biological activity of a molecule. numberanalytics.com Researchers are also exploring alkyne-functionalized fatty acids as tracers to study metabolic pathways, offering a non-radioactive alternative for sensitive detection. nih.gov

Historical Context of Structural Motifs Present in 7-Acetoxy-hept-5-ynoic Acid

The structural motifs found in this compound—the carboxylic acid, the alkyne, and the ester (acetoxy group)—each have a rich history in chemistry. The study of fatty acids dates back to the early 19th century with the work of Michel Eugène Chevreul, who isolated and characterized various fatty acids. nih.gov His work laid the foundation for understanding the composition of fats and oils. The discovery in 1929 that certain fatty acids are essential nutrients marked a significant milestone in lipid chemistry. nih.gov

Acetylenic compounds, those containing a carbon-carbon triple bond, have also been a subject of interest for many years. While initially challenging to isolate and characterize due to their instability, they are found in a variety of natural products from plants, fungi, and marine organisms. nih.gov The development of synthetic methods for creating and manipulating the alkyne functional group has been a continuous area of research in organic chemistry.

The acetoxy group, an ester derived from acetic acid, is a common functional group in both natural and synthetic compounds. Its presence can influence a molecule's solubility, stability, and biological activity. solubilityofthings.com In the context of this compound, the acetoxy group adds another layer of functionality, potentially serving as a protecting group or a site for further chemical modification.

Overview of Current Research Trajectories Involving this compound and Analogues

Current research involving this compound and its analogues is diverse and spans several areas of chemistry. One significant trajectory is its use in the synthesis of complex molecules and natural products. For instance, analogues of this compound have been utilized as intermediates in the synthesis of statin derivatives, a class of cholesterol-lowering drugs. google.com

Another area of active investigation is the development of novel materials. Alkyne-derivatized fatty acids are being explored for the synthesis of functional polymers. For example, a thiol-reactive linear polyurethane was synthesized from an alkyne-derivatized fatty compound, demonstrating the potential of these molecules in creating new materials with specific properties. techscience.cnresearchgate.net

Furthermore, research into the biological activities of alkyne-containing fatty acids and their derivatives continues. Studies have shown that some acetylenic acids possess antifungal, antibacterial, and antitumor properties. asm.org The exploration of analogues of this compound could lead to the discovery of new therapeutic agents.

Interdisciplinary Significance of this compound as a Model Compound

The interdisciplinary significance of this compound as a model compound is substantial. Its structure allows it to serve as a bridge between different scientific disciplines.

Chemistry and Materials Science: As a functionalized alkyne, it is a building block for creating novel polymers and materials. techscience.cnresearchgate.net Its reactivity can be harnessed to develop materials with tailored properties for applications in electronics, coatings, and more. acs.org

Chemistry and Biology: The presence of the alkyne group makes it a prime candidate for use in bioorthogonal chemistry to probe biological systems. numberanalytics.com By attaching fluorescent tags or other reporter molecules, researchers can track the movement and interactions of molecules within living cells.

Chemistry and Medicine: The potential for analogues of this compound to exhibit biological activity makes it relevant to medicinal chemistry and drug discovery. google.comasm.org It can serve as a scaffold for the synthesis of new drug candidates.

The versatility of this compound, stemming from its distinct functional groups, positions it as a valuable model compound for advancing research across multiple scientific frontiers.

Structure

3D Structure

属性

分子式 |

C9H12O4 |

|---|---|

分子量 |

184.19 g/mol |

IUPAC 名称 |

7-acetyloxyhept-5-ynoic acid |

InChI |

InChI=1S/C9H12O4/c1-8(10)13-7-5-3-2-4-6-9(11)12/h2,4,6-7H2,1H3,(H,11,12) |

InChI 键 |

CIUBTERBVOZPNR-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OCC#CCCCC(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 7 Acetoxy Hept 5 Ynoic Acid and Its Derivatives

Stereoselective and Regioselective Control in the Construction of the 7-Acetoxy-hept-5-ynoic Acid Framework

Achieving precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) is paramount in modern organic synthesis. For a molecule such as this compound, these considerations are crucial for defining its chemical and biological properties. The synthetic approaches to this framework often involve multi-step sequences where the introduction of chirality and the specific positioning of the acetate (B1210297) group are key challenges.

A plausible and effective strategy for the stereocontrolled synthesis of this compound involves the initial preparation of a chiral γ-hydroxy-α,β-acetylenic ester. This can be accomplished through the asymmetric addition of an appropriate acetylide to an aldehyde. For instance, the reaction of methyl propiolate with an aldehyde in the presence of a chiral catalyst system, such as a zinc-amino alcohol complex, can yield the desired γ-hydroxy acetylenic ester with high enantioselectivity.

Subsequent conversion of the hydroxyl group to an acetate is a critical step where regioselectivity comes into play. In a molecule with multiple potential acylation sites, directing the acetyl group to the C-7 position is essential. Enzymatic acylation offers a powerful tool for achieving high regioselectivity under mild reaction conditions. Lipases, for example, are known to exhibit remarkable selectivity for specific hydroxyl groups in polyhydroxylated compounds. The choice of enzyme and reaction conditions can be tailored to favor the acylation of the terminal hydroxyl group.

An alternative approach to stereocontrol involves the use of chiral pool starting materials. For instance, a readily available chiral building block containing a protected hydroxyl group and a terminal alkyne can be elaborated through a series of reactions, including chain extension and functional group manipulation, to construct the hept-5-ynoic acid backbone. The stereocenter is thus incorporated from the outset, ensuring the desired configuration in the final product.

The following table summarizes key methodologies for achieving stereoselective and regioselective control in the synthesis of precursors to this compound:

| Methodology | Key Reagents/Catalysts | Control Achieved | Potential Application to this compound Synthesis |

| Asymmetric Alkynylation | Diethylzinc, Chiral Ligands (e.g., (-)-N-methylephedrine) | Stereoselective formation of a chiral center at C-7. | Synthesis of a chiral γ-hydroxy precursor. |

| Enzymatic Acylation | Lipase (e.g., Candida antarctica lipase B) | Regioselective acylation of the C-7 hydroxyl group. | Introduction of the acetoxy group at the desired position. |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)- or (-)-DET | Stereoselective epoxidation of an allylic alcohol precursor. | Subsequent ring-opening can establish the C-7 stereocenter. |

| Chiral Pool Synthesis | Readily available chiral starting materials (e.g., from sugars or amino acids) | Introduction of a predefined stereocenter. | Building the carbon framework with a fixed stereochemistry. |

These methodologies, often used in combination, provide a robust toolkit for the precise construction of the this compound framework with a high degree of stereochemical and regiochemical fidelity.

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind, focusing on aspects such as atom economy, the use of renewable feedstocks, and the selection of environmentally benign solvents and catalysts.

Enzymatic Catalysis: As mentioned in the context of regioselective acylation, enzymes offer a significant advantage from a green chemistry perspective. kaist.ac.kr Lipases, for instance, operate under mild conditions (near room temperature and neutral pH), often in aqueous or solvent-free systems, thereby reducing the energy consumption and the need for volatile organic compounds (VOCs). kaist.ac.kr The high selectivity of enzymes also minimizes the formation of byproducts, leading to higher atom economy and simpler purification procedures.

Catalytic Methods: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. In the context of the synthesis of this compound, employing catalytic amounts of chiral ligands in asymmetric reactions or using recyclable heterogeneous catalysts can drastically reduce waste generation. For example, nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions have been reported for the stereoselective conversion of terminal alkynes to α-chiral carboxylic acids, offering a pathway with high atom economy. researchgate.net

Renewable Feedstocks: The ultimate goal of sustainable chemistry is to utilize renewable resources as starting materials. While the synthesis of this compound may traditionally start from petroleum-derived chemicals, exploring pathways from bio-based platform chemicals is a key area of research. For instance, levulinic acid, which can be derived from cellulose, could potentially serve as a precursor for the heptanoic acid backbone.

The following table outlines key green chemistry considerations and their potential implementation in the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Specific Example/Strategy |

| Catalysis | Use of catalytic reagents over stoichiometric ones. | Employing a chiral nickel catalyst for the asymmetric synthesis of the carboxylic acid moiety. researchgate.net |

| Benign Solvents | Replacement of hazardous organic solvents. | Performing enzymatic acylation in a solvent-free system or in a bio-based solvent like 2-methyltetrahydrofuran. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Designing a convergent synthesis that minimizes the number of steps and protecting group manipulations. |

| Renewable Feedstocks | Use of starting materials derived from renewable sources. | Investigating synthetic routes starting from biomass-derived platform chemicals. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Utilizing enzymatic reactions that proceed under mild conditions. |

By integrating these sustainable and green chemistry considerations into the synthetic design, the production of this compound and its derivatives can be achieved in a more environmentally responsible manner.

Chemical Transformations and Functional Group Interconversions of 7 Acetoxy Hept 5 Ynoic Acid

Reactions of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction

The carboxylic acid group is a versatile handle for various transformations, including esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under acidic conditions. For instance, acid-catalyzed esterification with an alcohol provides the corresponding ester. The rate of this reaction can be influenced by the class of alcohol used, with primary alcohols generally reacting faster than secondary or tertiary alcohols. google.com

Amidation: The formation of amides from the carboxylic acid moiety typically requires activation of the carboxyl group. This can be achieved using various coupling agents. Alternatively, direct amidation methods, such as those involving ynoates, can be employed under non-catalytic conditions. researchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol. Due to the stability of the carboxylate anion, this transformation requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org Biocatalytic methods using carboxylate reductases also offer a route to aldehydes or alcohols under mild conditions. nih.govresearchgate.netnih.gov

| Reaction | Reagent/Conditions | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol |

Chemistry of the Alkyne Functionality: Cycloaddition (Click Chemistry) and Hydration Reactions

The internal alkyne of 7-acetoxy-hept-5-ynoic acid is a key site for carbon-carbon bond-forming reactions and functional group installation.

Cycloaddition (Click Chemistry): The alkyne can participate in [3+2] cycloaddition reactions with azides to form triazoles. This reaction, a cornerstone of "click chemistry," is often catalyzed by copper(I) and is known for its high yield, stereospecificity, and broad functional group tolerance. organic-chemistry.orgnih.govmdpi.comsigmaaldrich.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles. organic-chemistry.org Ruthenium-catalyzed variants can provide the 1,5-disubstituted regioisomers. organic-chemistry.org

Hydration Reactions: The addition of water across the alkyne triple bond, known as hydration, can be achieved under acidic conditions, typically with the aid of a mercury(II) salt catalyst such as mercuric sulfate. lumenlearning.comlibretexts.orglibretexts.org This reaction proceeds via an enol intermediate which then tautomerizes to the more stable keto form. lumenlearning.comlibretexts.orglibretexts.orgkhanacademy.org For an unsymmetrical internal alkyne, a mixture of two isomeric ketones can be formed. libretexts.orglibretexts.org An alternative, complementary method is hydroboration-oxidation, which involves the use of a bulky borane (B79455) reagent followed by oxidation, leading to the anti-Markovnikov addition product. libretexts.orgpressbooks.pub

| Reaction | Reagents | Product Type | Key Features |

|---|---|---|---|

| CuAAC Click Chemistry | Azide (B81097), Cu(I) catalyst | 1,4-Disubstituted Triazole | High yield, stereospecific, wide scope organic-chemistry.orgnih.govmdpi.com |

| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone(s) | Follows Markovnikov regioselectivity where applicable lumenlearning.comlibretexts.orgkhanacademy.orgpressbooks.pub |

| Hydroboration-Oxidation | 1. Bulky borane (e.g., disiamylborane) 2. H₂O₂, NaOH | Ketone or Aldehyde | Anti-Markovnikov regioselectivity libretexts.orgpressbooks.pub |

Acetoxy Group Modifications and Protecting Group Strategies

The acetoxy group can be hydrolyzed to a primary alcohol under basic or acidic conditions. This transformation, however, must be considered in the context of the other functional groups present in the molecule. For instance, harsh basic conditions could potentially lead to side reactions involving the carboxylic acid or alkyne.

In a multi-step synthesis, the various functional groups of this compound may require protection to allow for selective reaction at a specific site. universiteitleiden.nlub.eduuniversiteitleiden.nl A protecting group strategy involves the temporary modification of a functional group to prevent it from reacting, followed by its removal at a later stage. universiteitleiden.nl For example, the carboxylic acid could be protected as an ester that is stable to the conditions required for a subsequent reaction at the alkyne, and then deprotected to regenerate the carboxylic acid. The choice of protecting groups is crucial and depends on the planned reaction sequence. semanticscholar.org

Olefinic Transformations Derived from Alkyne Reduction

The alkyne functionality can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, depending on the choice of reagents and reaction conditions. libretexts.org

Reduction to cis-Alkenes: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) selectively reduces the alkyne to a cis-alkene. organicchemistrytutor.comlibretexts.org

Reduction to trans-Alkenes: The use of sodium or lithium metal in liquid ammonia (B1221849) results in the formation of a trans-alkene. libretexts.orglibretexts.org

Reduction to Alkanes: Complete reduction of the alkyne to an alkane can be achieved by catalytic hydrogenation with catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel. libretexts.orglibretexts.org

The choice of reduction method is critical for achieving the desired stereochemistry of the resulting olefin. scispace.comorganic-chemistry.org

Biological and Biochemical Research on 7 Acetoxy Hept 5 Ynoic Acid and Alkyne Lipids

Elucidation of Molecular Targets and Ligand-Binding Interactions in In Vitro Systems

Identifying the specific molecular targets of bioactive compounds is fundamental to understanding their mechanism of action. For alkyne lipids, computational and in vitro methods are employed to predict and validate these interactions. Molecular docking simulations, for instance, are used to forecast the binding affinity between a ligand, such as an acetylenic fatty acid, and a target protein. These simulations calculate a binding energy score, with a lower score indicating a more favorable interaction.

In such studies, the stability of the ligand-receptor complex is assessed by analyzing intermolecular forces, including van der Waals and electrostatic interactions. For example, research on other complex fatty acids has shown that specific amino acid residues within a protein's binding site, such as His77, His90, or Asp690, can be crucial for forming stable hydrogen bonds or hydrophobic interactions that anchor the ligand. japsonline.comnih.gov This type of analysis helps pinpoint the key residues responsible for ligand binding and protein function modulation. nih.gov While these methods are broadly applicable, specific molecular targets for 7-acetoxy-hept-5-ynoic acid are not extensively detailed in current literature; however, the principles derived from studying similar molecules guide the investigation of its potential protein interactions.

| Parameter | Description | Relevance in Target Elucidation |

|---|---|---|

| Binding Energy | The calculated affinity between the ligand and the protein target (e.g., in kcal/mol). | Predicts the strength and likelihood of a binding interaction. Lower values suggest stronger binding. nih.gov |

| Hydrogen Bonds | Non-covalent bonds between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). | Key interactions that provide specificity and stability to the ligand-protein complex. mdpi.com |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Important for the proper orientation and anchoring of the lipid tail within the binding pocket. mdpi.com |

| Key Amino Acid Residues | Specific amino acids in the protein's active site that directly interact with the ligand. | Identifying these residues is crucial for understanding the mechanism of action and for designing more potent molecules. japsonline.com |

Mechanistic Investigations of Cellular Pathway Modulation by Alkyne Lipids

Alkyne lipids can exert significant influence over cellular metabolic pathways. One notable example is the specific inhibition of Acyl-CoA oxidase-1 (ACOX1) by the acetylenic fatty acid 10,12-tricosadiynoic acid. nih.govnih.gov ACOX1 is the rate-limiting enzyme in peroxisomal fatty acid β-oxidation, a pathway that becomes more active under high-fat conditions. nih.gov

Inhibition of ACOX1 by this acetylenic acid in rats fed a high-fat diet was shown to trigger a cascade of beneficial metabolic changes. nih.govresearchgate.net The specific blockade of the peroxisomal pathway led to an increase in mitochondrial fatty acid oxidation. nih.gov This shift is mediated through the activation of the SIRT1-AMPK (adenosine 5′-monophosphate-activated protein kinase) signaling pathway. nih.gov The result is a reduction in hepatic lipid accumulation and a decrease in the production of reactive oxygen species (ROS), thereby alleviating oxidative stress. nih.govresearchgate.net This research demonstrates how an acetylenic fatty acid can specifically modulate a key metabolic enzyme, leading to systemic effects on lipid metabolism and cellular redox balance. nih.gov

Enzymatic Biotransformations and Metabolism of Acetylenic Fatty Acids

Once inside a cell, acetylenic fatty acids are subjected to various enzymatic processes. Their unique structure makes them valuable probes for studying lipid metabolism, though it also presents unique challenges for the cell's metabolic machinery.

Alkyne-containing fatty acids are powerful tools for tracing the path of lipids through catabolic pathways like β-oxidation. bohrium.com These "clickable" lipids can be introduced to cells and tracked using mass spectrometry. nih.govresearchgate.net The metabolic process begins with the activation of the fatty acid to its corresponding acyl-CoA form by an acyl-CoA synthetase. nih.gov It is then transported into the mitochondria for cyclic β-oxidation. researchgate.net

However, the triple bond of some alkyne fatty acids can lead to the formation of unstable end products during β-oxidation. bohrium.com To overcome this, "oxaalkyne" fatty acids have been developed. The inclusion of an oxygen atom in the carbon chain arrests the β-oxidation process at a specific point, leading to the accumulation of stable, detectable intermediates. bohrium.com Such tracer studies have revealed differences in how long-chain and medium-chain fatty acids are handled metabolically and have highlighted the role of peroxisomal β-oxidation as a salvage pathway when mitochondrial oxidation is impaired. bohrium.com Furthermore, studies using specific acetylenic acid inhibitors have shown that modulating peroxisomal β-oxidation can directly impact mitochondrial function. nih.gov

The formation and breakdown of acetylenic fatty acids involve specific enzyme classes. The biosynthesis of the alkyne bond itself is often catalyzed by a unique type of fatty acid desaturase known as an acetylenase. mdpi.com These enzymes typically convert a pre-existing double bond into a triple bond. mdpi.com For example, a Δ12 acetylenase converts linoleic acid into crepenynic acid. mdpi.com These enzymes are critical for producing the naturally occurring acetylenic fatty acids found in some plants and microorganisms. google.com

During the metabolic breakdown of these compounds via β-oxidation, the standard enzymatic machinery, including hydratases, must process the unusual alkyne group. The presence of the triple bond can influence the efficiency and outcome of these enzymatic steps, potentially leading to the formation of unique metabolites or pathway inhibition.

Biosynthetic Pathways and Genetic Regulation of Related Polyynes in Microorganisms

Nature has evolved specialized biosynthetic pathways to produce a wide variety of acetylenic and polyacetylenic compounds, particularly in plants and microorganisms. google.com The genetic and enzymatic basis of these pathways is an active area of research. The key enzymes responsible are fatty acid desaturases and the closely related acetylenases. mdpi.com

A pivotal step in the biosynthesis of many C18 polyacetylenes is the conversion of linoleic acid to crepenynic acid, a reaction catalyzed by a Δ12-fatty acid acetylenase (FAA). mdpi.com Genes encoding these enzymes have been identified and characterized. For instance, the FAA gene from the sunflower (Helianthus annuus) shares significant sequence identity with conventional Δ12-oleate desaturases (FAD2), which convert oleic acid to linoleic acid. mdpi.com These enzymes typically feature conserved histidine residue motifs that are essential for their catalytic activity. mdpi.com The expression of these genes can be regulated by developmental stage and environmental conditions. Understanding these biosynthetic pathways could enable the production of novel acetylenic fatty acids through genetic engineering in host organisms like soybeans. mdpi.com

| Enzyme | Function | Example Substrate → Product | Gene Family |

| Δ12-Oleate Desaturase | Introduces a double bond at the Δ12 position. | Oleic acid → Linoleic acid | FAD2 mdpi.com |

| Δ12-Fatty Acid Acetylenase | Converts a double bond at the Δ12 position to a triple bond. | Linoleic acid → Crepenynic acid | FAA mdpi.com |

| Conjugase | Forms a conjugated bond system in the fatty acid chain. | Crepenynic acid → Dehydrocrepenynic acid | Fatty Acid Conjugase google.com |

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. These studies involve synthesizing a series of analogues with systematic modifications to their chemical structure and evaluating how these changes affect their potency and efficacy.

For example, in a study of C-5-modified sialic acid inhibitors, researchers synthesized 17 different analogues to investigate the impact of the C-5 substituent on the inhibition of sialylation. acs.org The results showed that replacing the natural N-acetamide group with a carbamate (B1207046) group dramatically improved inhibitory activity. acs.org Further modifications revealed that the length of the carbon chain on the carbamate was also critical; linear substituents of 2-3 carbons were found to be more potent than those with 1 or 4 carbons. acs.org

This same principle applies to acetylenic fatty acids like this compound. A systematic SAR study would involve modifying key features of the molecule, such as:

Chain length: Shortening or lengthening the heptanoic acid backbone.

Position of the alkyne group: Moving the triple bond from the C-5 position to other locations.

The acetoxy group: Replacing the acetate (B1210297) with other esters or functional groups, or removing it entirely, to determine its contribution to molecular target binding and cellular activity.

Such studies are crucial for transforming a bioactive compound into a refined chemical probe or a potential therapeutic agent.

The Role of this compound as a Chemical Probe in Biological Research Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of available scientific databases and research publications, there is currently no specific information detailing the utilization of the chemical compound This compound as a chemical probe for biological systems.

While the structural features of this compound, namely the presence of a terminal alkyne group, suggest its potential as a bioorthogonal chemical reporter, extensive investigation has yielded no studies that have employed this specific molecule for such purposes. Chemical probes containing alkyne moieties are widely used in biological and biochemical research to investigate a variety of cellular processes. This approach, often coupled with "click chemistry," allows for the visualization and identification of molecules of interest within complex biological environments.

The general strategy involves introducing the alkyne-containing molecule, or a precursor, to a biological system where it can be metabolically incorporated into biomolecules such as proteins, lipids, or nucleic acids. Following this metabolic labeling, a reporter molecule containing an azide (B81097) group (such as a fluorophore or a biotin (B1667282) tag) is introduced. The alkyne and azide groups then undergo a highly specific and efficient copper(I)-catalyzed cycloaddition reaction, covalently linking the reporter tag to the biomolecule of interest. This allows for subsequent detection, enrichment, and analysis.

Common applications for alkyne-containing chemical probes include:

Metabolic Labeling: Tracking the synthesis, trafficking, and degradation of biomolecules.

Protein Acylation Studies: Identifying proteins that are post-translationally modified with fatty acids.

Enzyme Activity Profiling: Designing activity-based probes that covalently bind to the active site of specific enzymes.

Imaging: Visualizing the localization of specific molecules within cells and tissues.

Although these techniques are well-established, the scientific literature does not currently contain specific examples or data related to the application of this compound as a probe in any of these contexts. Researchers in the field have utilized a variety of other alkyne-functionalized fatty acids and other small molecules for these purposes. The absence of published research on this compound in this capacity suggests that it may not have been synthesized for this purpose, or that studies involving its use have not been published in publicly accessible forums.

Therefore, a detailed article on the biological and biochemical research applications of this compound as a chemical probe cannot be generated at this time due to the lack of available data.

Advanced Analytical and Spectroscopic Techniques for Characterization of 7 Acetoxy Hept 5 Ynoic Acid in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy. nih.gov For 7-Acetoxy-hept-5-ynoic acid (molecular formula C₉H₁₂O₄), HRMS provides a precise mass measurement, typically within 5 parts per million (ppm), which serves as a primary confirmation of its chemical formula. nih.gov This level of precision allows researchers to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments are conducted to analyze the compound's fragmentation patterns. By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced. This fragmentation provides irrefutable evidence for the compound's structural features.

Key Research Findings from HRMS:

Precise Mass Measurement: Confirms the elemental formula (C₉H₁₂O₄).

Fragmentation Analysis: Provides evidence for the presence of the acetoxy group through the characteristic loss of acetic acid (60 Da) or the acetyl group (43 Da). Cleavage patterns also help to locate the position of the alkyne and carboxylic acid functional groups along the heptanoic acid chain.

Table 1: Predicted HRMS Data for this compound

| Ion Type | Theoretical m/z | Description |

| [M+H]⁺ | 185.0757 | Protonated molecular ion |

| [M+Na]⁺ | 207.0577 | Sodium adduct of the molecular ion |

| [M-H]⁻ | 183.0608 | Deprotonated molecular ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. encyclopedia.pubcore.ac.uk A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of the carbon-hydrogen framework.

¹H NMR spectroscopy identifies the different types of protons in the molecule based on their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). ¹³C NMR spectroscopy provides information on the number and type of carbon atoms. For this compound, these techniques confirm the presence of the acetyl methyl group, the various methylene (B1212753) groups in the aliphatic chain, the carboxylic acid proton, and the carbons of the ester, alkyne, and carboxyl groups.

To assemble the complete structure, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of every atom within the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOH | 10-12 (broad s, 1H) | ~178 |

| -CH₂-COOH | ~2.5 (t, 2H) | ~33 |

| -CH₂-CH₂-COOH | ~1.8 (m, 2H) | ~23 |

| -C≡C-CH₂- | ~2.4 (m, 2H) | ~15 |

| -CH₂-O- | ~4.7 (t, 2H) | ~58 |

| -C≡C -CH₂-O- | N/A | ~85 |

| -C ≡C-CH₂-O- | N/A | ~75 |

| -O-C(=O)- | N/A | ~171 |

| -C(=O)-CH₃ | ~2.1 (s, 3H) | ~21 |

(s = singlet, t = triplet, m = multiplet)

Advanced Chromatographic Methods (HPLC, GC-MS) for Purity, Isomer Separation, and Trace Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from starting materials, byproducts, or isomers. mdpi.comshimadzu.com

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of this compound. shimadzu.com Due to the polar carboxylic acid group, reversed-phase HPLC is the most common approach. The compound is separated on a nonpolar stationary phase with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) containing a small amount of acid (e.g., formic acid) to ensure the carboxylic acid remains protonated. Purity is typically assessed using a UV detector, as the carbonyl groups exhibit absorbance, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for trace analysis. However, the low volatility and high polarity of the carboxylic acid group require a derivatization step prior to analysis. shimadzu.com The carboxylic acid is typically converted to a more volatile ester (e.g., a methyl or silyl (B83357) ester). The derivatized compound is then separated by GC and identified by its mass spectrum.

Key Research Applications:

Purity Assessment: HPLC with UV or MS detection is used to determine the purity of synthesized batches, often achieving >95-99% purity.

Reaction Monitoring: These techniques can be used to monitor the progress of a chemical reaction by measuring the consumption of reactants and the formation of the product over time.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring its vibrational modes. rsc.orgnih.gov

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. For this compound, IR spectroscopy provides clear evidence for the key functional groups:

A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.

Strong, sharp absorptions around 1735-1750 cm⁻¹ and 1700-1725 cm⁻¹ correspond to the C=O stretching vibrations of the ester and carboxylic acid, respectively.

The C-O stretching vibrations of the ester and acid appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy is more sensitive to nonpolar, symmetric bonds. A key feature in the Raman spectrum of this compound would be the C≡C stretching vibration of the internal alkyne, which appears around 2100-2260 cm⁻¹. This band is often weak or absent in the IR spectrum, making Raman spectroscopy a crucial complementary technique for confirming the presence of the alkyne. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |

| Alkyl | C-H stretch | 2850-3000 | Strong |

| Ester | C=O stretch | 1735-1750 (strong) | Medium |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Medium |

| Alkyne | C≡C stretch | Weak or absent | 2100-2260 (strong) |

| Ester/Acid | C-O stretch | 1000-1300 (strong) | Weak |

X-ray Crystallography for Solid-State Molecular Structure and Ligand-Protein Complex Studies

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a compound. semanticscholar.org This technique requires the compound to be in a well-ordered, single-crystal form. The crystal diffracts a beam of X-rays into a unique pattern, which can be mathematically analyzed to build a precise 3D model of the electron density and, consequently, the atomic positions.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive proof of its structure. It would yield highly accurate data on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would reveal intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which dictate how the molecules pack together in the crystal lattice. This technique is the ultimate arbiter for structural confirmation when other spectroscopic methods may leave some ambiguity.

Theoretical and Computational Investigations on 7 Acetoxy Hept 5 Ynoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. rsc.orgnih.gov For 7-acetoxy-hept-5-ynoic acid, these calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

DFT calculations can map the MEP, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the carboxyl and acetoxy groups would be identified as nucleophilic sites, while the carbonyl carbons and the acidic proton would be electrophilic. The π-system of the alkyne bond would also be a key nucleophilic region.

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity. Calculations would likely show that the HOMO is localized around the alkyne π-system, while the LUMO is centered on the carbonyl groups. This distribution suggests that the molecule could act as a π-electron donor in reactions with strong electrophiles and as an electron acceptor at the carbonyl carbons in nucleophilic reactions.

Illustrative Data Table: Calculated Electronic Properties Note: The following data are illustrative examples of what quantum chemical calculations would yield and are not based on published results for this specific molecule.

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability (localized on alkyne) |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (localized on C=O) |

| HOMO-LUMO Gap | 5.6 eV | Suggests moderate chemical stability |

| Dipole Moment | 2.5 D | Indicates a polar molecule |

| Partial Charge on O (Carboxyl) | -0.65 e | Highlights a primary site for hydrogen bonding |

Molecular Dynamics and Docking Simulations for Putative Binding Interactions

Molecular dynamics (MD) and docking simulations are powerful tools for exploring how a molecule like this compound might interact with biological macromolecules, such as proteins. openaccessjournals.comnih.gov

Molecular Dynamics (MD) Simulations MD simulations model the movement of atoms in a molecule over time, providing insights into its flexibility and interactions with its environment (e.g., water or a protein binding pocket). nih.govacs.org For this compound, MD simulations would show the flexible nature of the heptanoic acid chain, contrasted with the rigid, linear geometry of the C-C triple bond. In an aqueous environment, the polar carboxylic acid and acetoxy groups would form hydrogen bonds with water, while the hydrocarbon chain would exhibit hydrophobic behavior. nih.gov

Molecular Docking Simulations Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein and estimates the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.comnih.gov Although no specific protein targets for this compound are established, one could hypothesize its interaction with enzymes involved in fatty acid metabolism.

A docking simulation would likely predict the following binding interactions:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues like lysine, arginine, or serine in a binding pocket. youtube.com

Hydrophobic Interactions: The aliphatic chain would favorably interact with nonpolar residues such as leucine, valine, and isoleucine.

Dipole-Dipole Interactions: The ester functionality of the acetoxy group could engage in dipole-dipole interactions.

Illustrative Data Table: Hypothetical Docking Results Note: The following data are illustrative examples for a hypothetical protein target and are not based on published results.

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Fatty Acid Synthase | -7.2 | ARG 134 | Hydrogen Bond (with Carboxyl) |

| SER 210 | Hydrogen Bond (with Acetoxy C=O) | ||

| LEU 150, VAL 178 | Hydrophobic (with Alkyl Chain) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netwikipedia.org A QSAR study on this compound would require a dataset of structurally similar molecules with measured biological activities. The goal would be to derive an equation that predicts activity based on molecular descriptors.

Key molecular descriptors for a QSAR model of this compound and its analogs would include:

Lipophilic Descriptors: Such as the logarithm of the octanol-water partition coefficient (LogP), which quantifies hydrophobicity.

Electronic Descriptors: Including dipole moment, partial atomic charges, and HOMO/LUMO energies derived from quantum chemical calculations.

Steric/Topological Descriptors: Such as molecular weight, surface area, and shape indices that describe the size and geometry of the molecule.

By analyzing the resulting QSAR equation, one can form mechanistic hypotheses. For example, if a positive correlation is found with LogP, it might suggest that activity is dependent on the molecule's ability to cross cell membranes. If activity correlates with the LUMO energy, it could imply that the molecule's ability to accept electrons is crucial for its mechanism of action. nih.gov

Illustrative Data Table: Hypothetical QSAR Descriptors and Activity Note: This table presents an illustrative dataset for a hypothetical QSAR study.

| Compound Analog | LogP | LUMO Energy (eV) | Biological Activity (IC50, µM) |

|---|---|---|---|

| Analog 1 (C6 chain) | 1.8 | -1.1 | 15.2 |

| This compound | 2.3 | -1.2 | 10.5 |

| Analog 3 (C8 chain) | 2.8 | -1.25 | 7.8 |

| Analog 4 (propoxy instead of acetoxy) | 2.6 | -1.0 | 12.1 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is crucial as a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

The conformational space of this compound is largely defined by the rotation around the single bonds in its aliphatic chain. The internal alkyne imposes a significant constraint, forcing the four-carbon unit (C4-C5-C6-C7) into a nearly linear arrangement. The remaining single bonds (C1-C2, C2-C3, C3-C4) allow for flexibility.

Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting conformation. Plotting energy against the rotational angles (dihedral angles) generates a potential energy surface or energy landscape. nih.govnih.gov The minima on this landscape correspond to stable, low-energy conformers. For a flexible molecule like this, there would be multiple local energy minima, with the global minimum representing the most stable conformation.

Illustrative Data Table: Relative Energies of Stable Conformers Note: The following data are illustrative and represent a simplified conformational analysis.

| Conformer | Key Dihedral Angle (C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 | 65.2 |

| 2 | 60° (gauche) | 0.85 | 20.1 |

| 3 | -60° (gauche) | 0.85 | 14.7 |

In Silico Prediction of Reaction Pathways and Selectivity

Computational chemistry allows for the in silico exploration of potential chemical reactions, providing insights into reaction mechanisms, predicting products, and explaining selectivity. nih.govrsc.org This is achieved by calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, several reaction pathways can be computationally investigated:

Reactions at the Alkyne: The electron-rich triple bond is a prime target for electrophilic addition reactions, such as hydrogenation, halogenation, or hydration. mdpi.com Computational models can determine the activation barriers for these reactions. For instance, in a hydration reaction, calculations could predict whether the ketone would form at the C5 or C6 position by comparing the energies of the two possible transition states. nih.gov

Reactions at the Ester/Acid: The acetoxy group can undergo hydrolysis, and the carboxylic acid can be converted into other derivatives (e.g., esters, amides). The activation energies for these transformations can be calculated to predict reaction feasibility under different conditions.

Selectivity in chemical reactions is often determined by kinetic control (the pathway with the lowest activation energy barrier is favored) or thermodynamic control (the most stable product is formed). By computing the full energy profile for competing reaction pathways, one can predict the major product. For example, in a catalytic hydrogenation, calculations could help predict whether the reaction would selectively reduce the alkyne to an alkene or proceed to full reduction to an alkane by comparing the subsequent activation barriers. researchgate.net

Illustrative Data Table: Calculated Activation Energies for Competing Pathways Note: The following data are illustrative for a hypothetical electrophilic addition to the alkyne and are not based on published results.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Electrophilic attack at C5 | 15.2 | Minor Product |

| Pathway B | Electrophilic attack at C6 | 12.8 | Major Product (Kinetically Favored) |

Emerging Research Applications of 7 Acetoxy Hept 5 Ynoic Acid and Its Functional Analogues

Development as a Bioorthogonal Chemistry Handle (e.g., for Click Chemistry in Biological Probes)

7-Acetoxy-hept-5-ynoic acid has emerged as a valuable tool in the field of bioorthogonal chemistry, primarily due to the presence of a terminal alkyne group in its structure. This functional group serves as a "handle" for "click chemistry," a set of rapid, selective, and high-yield chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govnih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne-containing molecule, such as this compound, and an azide-tagged molecule. nih.govresearchgate.net

The versatility of this compound allows for its incorporation into various biological probes. For instance, it can be attached to lipids, peptides, or other biomolecules to create tools for studying their localization, trafficking, and interactions within living cells. researchgate.net Once the alkyne-tagged biomolecule is introduced into a biological system, it can be visualized or isolated by reacting it with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, that has been modified with an azide (B81097) group. This two-step approach enables the specific labeling and detection of target molecules in a complex mixture. nih.govresearchgate.net

The applications of such bioorthogonal probes are extensive and include:

Fluorescence Imaging: By clicking a fluorescent azide to the alkyne handle, researchers can visualize the distribution and dynamics of the tagged biomolecule in living cells using microscopy. nih.gov

Proteomics and Activity-Based Protein Profiling: Probes incorporating this compound can be used to identify and enrich specific protein targets from cell lysates for subsequent analysis by mass spectrometry. researchgate.net

Glycobiology: The alkyne handle can be incorporated into metabolic precursors for glycans, allowing for the labeling and study of glycosylation, a crucial post-translational modification. researchgate.net

The development of these chemical tools provides powerful methods for investigating biological processes with high specificity and minimal perturbation to the system under study. nih.govnih.gov

| Application | Reaction Type | Key Feature of this compound |

| Cellular Imaging | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne for covalent ligation |

| Protein Profiling | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bioorthogonal handle for selective tagging |

| Drug Target Identification | Click Chemistry | Enables attachment of reporter molecules |

Role as a Synthetic Intermediate for Complex Natural Product Synthesis

The unique chemical structure of this compound and its derivatives makes them valuable intermediates in the total synthesis of complex natural products. The presence of multiple functional groups—a carboxylic acid, an internal alkyne, and an acetoxy group—provides synthetic chemists with several points for molecular elaboration and diversification.

In the realm of natural product synthesis, achieving high levels of complexity from simpler starting materials is a primary goal. nih.gov Compounds like hept-5-ynoic acid, a close analogue, have been utilized in the stereoselective synthesis of molecules such as epilachnene and various macrocyclic compounds. biosynth.com The alkyne functionality is particularly useful for carbon-carbon bond-forming reactions, such as Sonogashira coupling, or for conversion to other functional groups, including alkenes (via reduction) or carbonyls (via hydration).

Furthermore, acetoxy carboxylic acids are recognized as important building blocks in the assembly of larger, more intricate molecules. nih.gov For example, in the synthesis of certain bioactive compounds, an acetoxy carboxylic acid fragment can be coupled with other synthetic intermediates to construct the carbon skeleton of the target natural product. nih.gov The strategic placement of the functional groups in this compound allows for controlled, stepwise construction of complex molecular architectures, a hallmark of modern total synthesis. rsc.orgrsc.org

The ability to employ such multifunctional building blocks streamlines synthetic routes, often leading to more efficient and elegant total syntheses of biologically active natural products. nih.gov

| Natural Product Class | Role of Alkyne-Containing Acid | Key Transformation |

| Prostaglandins | Introduction of a specific carbon chain | Alkyne reduction, oxidation |

| Epothilones | Formation of the macrocyclic core | Carbon-carbon bond formation |

| Vancomycin Analogues | Assembly of peptide fragments | Peptide coupling |

Building Block for Functional Biomolecules and Advanced Materials

Beyond its role as a synthetic intermediate, this compound serves as a versatile building block for the construction of novel functional biomolecules. Its lipid-like structure, combined with the reactive alkyne handle, allows for its incorporation into a variety of biomolecular scaffolds to impart new properties and functionalities.

In the field of chemical biology, there is a growing interest in creating synthetic molecules that can mimic or modulate biological processes. The carboxylic acid group of this compound can be readily coupled to amines in peptides or hydroxyl groups in other biomolecules, while the alkyne provides a site for subsequent modification via click chemistry. This modular approach enables the creation of complex bioconjugates with tailored functions.

For example, this compound could be used to synthesize:

Modified Lipids: Incorporation into phospholipids or neutral lipids to create probes for studying lipid metabolism and membrane dynamics.

Functionalized Peptides: Attachment to amino acid side chains or termini to introduce a lipid-like tail and an alkyne handle for further functionalization.

Hybrid Biomolecules: Combining the features of lipids and other molecular classes to create new chemical entities with unique biological activities.

While the focus here is on biomolecules, it is worth noting that the principles of using such building blocks extend to the development of advanced materials, where the precise arrangement of functional groups can dictate the properties of the resulting material.

| Biomolecule Type | Functional Group Utilized | Potential Application |

| Lipids | Carboxylic acid and alkyne | Probing membrane structure |

| Peptides | Carboxylic acid | Creating lipidated peptides for drug delivery |

| Bioconjugates | Alkyne | Linking to imaging agents or therapeutic payloads |

Analytical Standard Development for Metabolomics and Lipidomics Research

In the fields of metabolomics and lipidomics, which involve the comprehensive analysis of small molecules and lipids in biological systems, the use of well-characterized analytical standards is crucial for accurate and reproducible quantification. sigmaaldrich.com this compound, with its defined chemical structure and molecular weight, has the potential to serve as a valuable internal or external standard in mass spectrometry-based analytical platforms. thermofisher.com

The challenges in metabolomics and lipidomics include the vast chemical diversity of the molecules being studied and the potential for matrix effects, where other components in a complex biological sample can interfere with the detection of the analyte of interest. The use of stable isotope-labeled internal standards is a common strategy to correct for such variations. A deuterated or 13C-labeled version of this compound could be synthesized and used for the precise quantification of this compound or structurally related endogenous lipids.

Furthermore, non-labeled this compound can be used as an external standard to:

Calibrate Instruments: Ensure the mass accuracy and response of the mass spectrometer.

Determine Retention Times: Serve as a reference point in chromatographic separations, such as liquid chromatography-mass spectrometry (LC-MS).

Quality Control: Monitor the performance of an analytical workflow over time and across different batches of samples.

The development and availability of high-purity standards like this compound are essential for advancing the fields of metabolomics and lipidomics, enabling more reliable biomarker discovery and a deeper understanding of metabolic pathways in health and disease. mdpi.com

| Analytical Application | Purpose of Standard | Relevant Technique |

| Quantification | Internal standard for normalization | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Instrument Calibration | Mass accuracy and intensity calibration | High-Resolution Mass Spectrometry |

| Quality Control | Monitoring analytical performance | Metabolomics and Lipidomics Platforms |

Future Research Trajectories and Unexplored Avenues in 7 Acetoxy Hept 5 Ynoic Acid Studies

Discovery of Novel Biosynthetic Enzymes and Pathways

The natural occurrence and biosynthetic origins of 7-Acetoxy-hept-5-ynoic acid are yet to be determined. Future research could focus on identifying microorganisms or plant species that may produce this compound. The investigation would necessitate the use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to screen natural extracts. Should a natural source be identified, subsequent steps would involve the elucidation of the biosynthetic pathway. This would include the identification and characterization of the enzymes responsible for its formation, potentially uncovering novel enzymatic functions and reaction mechanisms in fatty acid metabolism and modification.

Innovations in Stereoselective and Sustainable Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of this compound is a crucial area for future exploration. Current synthetic chemistry paradigms emphasize the importance of stereoselectivity, allowing for the preparation of specific stereoisomers to investigate their differential biological activities. Future synthetic strategies could employ enzymatic or chemo-enzymatic approaches to enhance sustainability and stereocontrol. The development of such methodologies would not only provide access to this compound for further study but also contribute to the broader field of green chemistry.

Deeper Mechanistic Insights into Cellular and Molecular Interactions

Understanding the potential cellular and molecular interactions of this compound is paramount to uncovering its biological significance. Future research should aim to identify its cellular targets and elucidate its mechanism of action. This could involve a range of techniques, from affinity chromatography and mass spectrometry-based proteomics to identify binding partners, to cell-based assays to determine its effects on various cellular processes. A key focus would be to understand how the acetoxy and alkynyl functionalities of the molecule contribute to its specific interactions and biological effects.

Integration with Systems Biology and Multi-Omics Approaches

A systems biology approach, integrating various "omics" technologies, would provide a holistic view of the effects of this compound on biological systems. By employing genomics, transcriptomics, proteomics, and metabolomics, researchers could map the global changes that occur in cells or organisms upon exposure to the compound. This comprehensive data would enable the construction of interaction networks and the identification of key pathways modulated by this compound, offering insights into its broader physiological or pathological roles.

Concluding Perspectives on Research Advancements in 7 Acetoxy Hept 5 Ynoic Acid Chemistry and Biology

Synthesis of Key Research Outcomes and Methodological Innovations

While there are no specific research outcomes for 7-Acetoxy-hept-5-ynoic acid, a synthesis of key methodological innovations for its potential production can be proposed. The logical precursor for this compound is 7-Hydroxy-5-heptynoic acid nih.gov. The synthesis of the core structure can be inferred from methods used for similar alkynoic acids, such as the synthesis of hex-5-ynoic acid researchgate.net.

The subsequent and crucial step would be the acetylation of the hydroxyl group. This is a standard chemical transformation, and several methods are applicable. The reaction of the hydroxyl group with acetic anhydride, often in the presence of a base like pyridine or triethylamine, is a common and efficient method for acetylation wpmucdn.combyjus.combyjus.com. Another approach involves the use of acetyl chloride.

The table below outlines a hypothetical two-step synthesis for this compound, drawing upon established chemical principles.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Formation of the Precursor | Based on synthetic routes for similar hydroxy alkynoic acids. | 7-Hydroxy-5-heptynoic acid |

| 2 | Acetylation | Acetic anhydride, pyridine, room temperature. | This compound |

This proposed synthesis represents a methodological innovation in the context of this specific, un-synthesized molecule, by combining known reactions to create a novel compound.

Identification of Persistent Challenges and Future Opportunities

The primary and most significant challenge in the study of this compound is its current obscurity in the scientific literature. This presents a clear opportunity for foundational research.

Persistent Challenges:

Lack of Synthesis Data: There is no established and optimized synthesis protocol for this compound.

No Characterization Data: The physical and chemical properties of the compound are unknown.

Unknown Biological Activity: Without the compound being synthesized and tested, its biological effects remain entirely speculative.

Future Opportunities:

Novel Synthesis Development: The first opportunity lies in the development of a reliable and efficient synthesis for this compound.

Chemical Characterization: Once synthesized, a thorough characterization of its properties (e.g., melting point, boiling point, solubility, spectral data) would be a significant contribution.

Exploration of Biological Activity: Investigation into its potential biological activities is a major area for future research. Studies on other alkynoic acids have shown antimycobacterial activity nih.gov. Furthermore, the acetylation of compounds can influence their biological effects, such as antithrombotic activity researchgate.netnih.gov.

The table below summarizes these challenges and opportunities.

| Category | Description |

| Challenge | Complete absence of empirical data for this compound. |

| Opportunity | Foundational research to synthesize, characterize, and evaluate the biological profile of a novel chemical entity. |

Long-Term Outlook for the Academic Research Field

The long-term outlook for academic research into this compound is entirely dependent on the outcomes of initial exploratory studies. Should the compound be synthesized and demonstrate interesting chemical properties or significant biological activity, it could open up new avenues of research.

Potential long-term research directions could include:

Medicinal Chemistry: If initial biological screenings are promising, the molecule could serve as a lead compound for the development of new therapeutic agents. The study of other acetylated compounds and alkynoic acids suggests potential for antimicrobial or anti-inflammatory applications nih.govresearchgate.netnih.gov.

Materials Science: The presence of a terminal alkyne and a carboxylic acid functionality could make it a candidate for polymerization or for incorporation into novel materials.

Chemical Biology: The compound could be used as a chemical probe to study biological pathways, assuming it has a specific biological target.

The future of research on this compound is an open book, with the potential for the development of a new subfield of study should initial investigations yield positive results.

常见问题

Q. What are the recommended storage conditions for 7-Acetoxy-hept-5-ynoic acid to ensure chemical stability?

To maintain stability, store the compound in a cool, dry environment (≤25°C) away from heat, moisture, and incompatible materials such as strong acids/alkalis or oxidizing/reducing agents. Stability under recommended conditions is critical to prevent hydrolysis of the acetyl group or alkyne degradation. Use airtight containers with desiccants to minimize moisture exposure .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?

- NMR Spectroscopy : Confirm the acetyl (δ ~2.1 ppm for CH₃) and alkyne (C≡C stretch at ~2100 cm⁻¹ in IR) functional groups.

- HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities.

- Mass Spectrometry : Employ ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 170.1) and fragmentation patterns .

Q. How can researchers mitigate hazards during the synthesis of this compound?

Use inert atmospheres (N₂/Ar) to prevent alkyne oxidation. Conduct small-scale pilot reactions to assess exothermic risks. Monitor reaction progress via TLC or inline IR to minimize exposure to intermediates. Always use PPE and fume hoods when handling volatile reagents .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields for this compound derivatives?

Apply factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify optimal conditions for acetylation or alkyne functionalization. Use ANOVA to statistically validate significant factors and interactions .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Perform DFT calculations to map reaction pathways (e.g., activation energies for acetyl transfer or alkyne cyclization). Software like Gaussian or ORCA can simulate transition states and electronic properties. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. What methodologies resolve discrepancies in reported synthetic yields of this compound?

- Systematic Replication : Reproduce protocols using identical reagents (e.g., anhydrous solvents, batch-controlled catalysts).

- Advanced Analytics : Use LC-MS to trace side products (e.g., hydrolyzed byproducts).

- Meta-Analysis : Compare literature data to identify outliers caused by unaccounted variables (e.g., moisture levels, stirring efficiency) .

Q. How do researchers validate the biological activity of this compound in enzyme inhibition assays?

- Dose-Response Curves : Test compound efficacy across concentrations (e.g., 1–100 µM) using fluorometric or colorimetric assays.

- Control Experiments : Include positive (known inhibitors) and negative (solvent-only) controls.

- Statistical Validation : Use triplicate measurements and Student’s t-test to confirm significance (p < 0.05) .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in studies involving this compound?

- Detailed Protocols : Document reagent sources (e.g., Sigma-Aldrich vs. TCI), purity grades, and equipment calibration.

- Raw Data Archiving : Deposit spectral data (NMR, HPLC) in repositories like Figshare with DOI links.

- Collaborative Validation : Share samples with independent labs for cross-verification .

Q. How should researchers address incomplete or conflicting stability data for this compound?

Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and compare degradation profiles via HPLC. Use kinetic modeling (e.g., Q10 rule) to extrapolate shelf-life under standard conditions .

Analytical Challenges

Q. What advanced techniques quantify trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。